molecular formula C17H14N2OS B2645918 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone CAS No. 166113-88-8

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2645918
CAS No.: 166113-88-8
M. Wt: 294.37
InChI Key: UCPKCQGDMLSNHU-UHFFFAOYSA-N
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Description

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone: is a complex organic compound featuring a fused ring system that includes a cyclopentane, thiophene, and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the construction of the cyclopenta[b]thieno[3,2-e]pyridine core, followed by functionalization to introduce the amino group and the phenylmethanone moiety.

    Cyclopenta[b]thieno[3,2-e]pyridine Core Formation: This step often involves the cyclization of a suitable precursor, such as a thieno[3,2-b]pyridine derivative, under acidic or basic conditions.

    Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Phenylmethanone Introduction: The final step involves the formation of the methanone linkage, typically through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique fused ring system makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the amino group and the aromatic rings allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The fused ring system provides a rigid scaffold that can be modified to enhance biological activity.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone
  • (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone
  • 3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Uniqueness

The uniqueness of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone lies in its specific fused ring system and the presence of both an amino group and a phenylmethanone moiety. These structural features confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c18-14-12-9-11-7-4-8-13(11)19-17(12)21-16(14)15(20)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPKCQGDMLSNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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